molecular formula C15H17N3O2S B2687439 (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1170559-79-1

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2687439
CAS No.: 1170559-79-1
M. Wt: 303.38
InChI Key: DNVUJGBCGJSKAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of semi/thiosemicarbazide with sodium acetate in water, followed by the addition of substituted aldehydes in methanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a thiadiazol group, a piperidin group, and a furan group.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 618.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 91.7±3.0 kJ/mol and a flash point of 328.1±34.3 °C . The compound has a molar refractivity of 107.3±0.5 cm3, a polar surface area of 104 Å2, and a molar volume of 248.4±7.0 cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of novel derivatives incorporating the core structure of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone and their biological evaluation for various therapeutic applications:

  • Antitumor Activities : Novel quinazoline derivatives, incorporating similar structures, have been synthesized and shown to exhibit significant antitumor activities against various cancer cell lines, potentially offering a basis for the development of new cancer therapeutics (Cai Zhi-qian, 2015).
  • Antiinflammatory and Antibacterial Agents : Pyrazoline derivatives, related to the core structure, have been synthesized and evaluated for their antiinflammatory and antibacterial activities, highlighting the compound's potential as a molecular template for developing new drugs with these properties (P. Ravula et al., 2016).

Antipsychotic Potential

  • Research on conformationally restricted butyrophenones, which share a common motif with the compound , has identified potential antipsychotic agents, suggesting the utility of this compound class in psychiatric medication development (E. Raviña et al., 2000).

Antimicrobial Activity

  • A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives identified compounds with good antimicrobial activity against pathogenic bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Antitubercular Activities

  • Studies on cyclopropyl methanols and their derivatives have shown promising antitubercular activity, with some compounds exhibiting significant efficacy against drug-resistant strains of Mycobacterium tuberculosis (S. S. Bisht et al., 2010).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Mechanism of Action

    Target of action

    Compounds containing a thiadiazole ring are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They may interact with various enzymes or receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUJGBCGJSKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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